N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 142529-71-3
VCID: VC9586824
InChI: InChI=1S/C19H21N5O2S/c1-3-24-18(14-8-7-11-20-12-14)22-23-19(24)27-13-17(25)21-15-9-5-6-10-16(15)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,25)
SMILES: CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=CN=CC=C3
Molecular Formula: C19H21N5O2S
Molecular Weight: 383.5 g/mol

N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 142529-71-3

Cat. No.: VC9586824

Molecular Formula: C19H21N5O2S

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 142529-71-3

Specification

CAS No. 142529-71-3
Molecular Formula C19H21N5O2S
Molecular Weight 383.5 g/mol
IUPAC Name N-(2-ethoxyphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H21N5O2S/c1-3-24-18(14-8-7-11-20-12-14)22-23-19(24)27-13-17(25)21-15-9-5-6-10-16(15)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,25)
Standard InChI Key OXMAHMWJVWGRFS-UHFFFAOYSA-N
SMILES CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=CN=CC=C3
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=CN=CC=C3

Introduction

N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides and features a triazole ring system. Compounds with similar structural motifs are often explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Features

The molecule consists of:

  • Acetamide Core: A functional group known for its stability and bioactivity.

  • Triazole Ring: A five-membered heterocyclic ring containing three nitrogen atoms, which often contributes to biological activity due to its ability to interact with enzymes and receptors.

  • Pyridine Group: A six-membered aromatic ring containing one nitrogen atom, enhancing the molecule's polarity and potential binding affinity.

  • Ethoxyphenyl Substituent: A phenyl group substituted with an ethoxy group (-OCH₂CH₃), which may influence the compound's lipophilicity and solubility.

Potential Applications

Based on structural analogs:

  • Pharmacological Potential:

    • The triazole ring is a common scaffold in drug discovery due to its ability to form hydrogen bonds and π-stacking interactions with biological targets.

    • The acetamide group may enhance the compound's pharmacokinetics by improving metabolic stability.

    • Pyridine derivatives are widely studied for their antimicrobial and anticancer properties.

  • Biological Activity:

    • Similar compounds have been investigated as enzyme inhibitors (e.g., cyclooxygenase or lipoxygenase inhibitors) or as agents targeting specific receptors like P2Y12 in cardiovascular diseases.

Synthesis

While no direct synthesis route is provided in the search results, compounds of this type are typically synthesized via:

  • Step 1: Formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.

  • Step 2: Attachment of the pyridine group using alkylation or acylation reactions.

  • Step 3: Coupling of the ethoxyphenyl moiety to the acetamide backbone using amide bond formation techniques (e.g., carbodiimide-mediated coupling).

General Reaction Scheme:

text
Hydrazine derivative + Pyridine derivative → Triazole intermediate Triazole intermediate + Ethoxyphenylacetate → Final Compound

Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to protons and carbons in the triazole, pyridine, ethoxyphenyl, and acetamide groups.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To detect functional groups like amides (C=O stretch) and aromatic rings (C-H stretch).

  • X-ray Crystallography: For detailed structural elucidation if single crystals can be obtained.

Docking Studies:

In silico docking studies could predict binding affinity to biological targets such as enzymes or receptors involved in inflammation or cancer pathways.

In Vitro Assays:

Biological assays could include:

  • Antimicrobial testing against bacterial or fungal strains.

  • Cytotoxicity assays on cancer cell lines like HeLa or MCF-7.

In Vivo Studies:

Animal models could evaluate pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (efficacy and toxicity).

Data Table

PropertyDescription/Value
Molecular FormulaC₁₆H₁₈N₄O₂S
Molecular Weight~334 g/mol
Functional GroupsAcetamide, Triazole, Pyridine, Ethoxyphenyl
SolubilityLikely soluble in organic solvents (e.g., DMSO)
Potential ApplicationsAntimicrobial, anticancer, anti-inflammatory
Analytical TechniquesNMR, MS, IR, X-ray Crystallography

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